molecular formula C12H7F3N2O5S B14245022 Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester

Cat. No.: B14245022
M. Wt: 348.26 g/mol
InChI Key: ITYNGXUURJZHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester is a complex organic compound with a variety of functional groups, including a methanesulfonic acid ester, a cyano group, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Methanesulfonic acid ester formation: This is typically done by reacting the intermediate with methanesulfonic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester involves its interaction with specific molecular targets and pathways. The cyano and ester groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester is unique due to its combination of functional groups and the presence of a quinoline core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H7F3N2O5S

Molecular Weight

348.26 g/mol

IUPAC Name

(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H7F3N2O5S/c1-21-9-2-7-8(17-5-6(4-16)11(7)18)3-10(9)22-23(19,20)12(13,14)15/h2-3,5H,1H3,(H,17,18)

InChI Key

ITYNGXUURJZHOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.